Hydantoin Racemase Vmax: Enantiomeric Discrimination vs. 5-Isopropylhydantoin
In kinetic assays with purified hydantoin racemase from Pseudomonas sp. NS671 expressed in E. coli, 5-(2-methylthioethyl)hydantoin exhibits measurable racemization activity with distinct Vmax values for each enantiomer, whereas 5-isopropylhydantoin is not racemized at all by the purified enzyme [1].
| Evidence Dimension | Hydantoin racemase Vmax (μmol/min/mg protein) |
|---|---|
| Target Compound Data | D-enantiomer: 35.2; L-enantiomer: 79.0 |
| Comparator Or Baseline | 5-Isopropylhydantoin: 0 (no detectable racemization) |
| Quantified Difference | Infinite fold difference (active vs. non-substrate) |
| Conditions | Purified enzyme; pH 9.5; 45 °C; substrate inhibition kinetics observed [1] |
Why This Matters
This establishes that 5-(2-methylthioethyl)hydantoin is a bona fide substrate for hydantoin racemase, whereas 5-isopropylhydantoin is not—critical information for designing multienzyme cascades requiring dynamic stereoinversion.
- [1] Watabe, K., Ishikawa, T., Mukohara, Y. & Nakamura, H. Purification and characterization of the hydantoin racemase of Pseudomonas sp. strain NS671 expressed in Escherichia coli. J Bacteriol 174(24), 7989–7995 (1992). View Source
